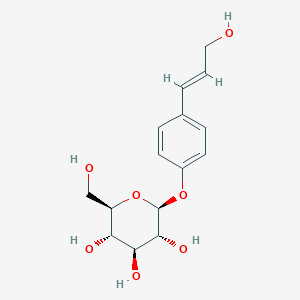

p-Coumaryl alcohol 4-glucoside

Description

Contextualization within Plant Secondary Metabolism

Plant secondary metabolites are a diverse group of organic compounds that are not directly essential for the primary functions of growth, development, or reproduction. researchgate.net Instead, these phytochemicals mediate the interactions of the plant with its environment, playing crucial roles in defense against herbivores, pathogens, and UV radiation, as well as attracting pollinators and seed dispersers. researchgate.net These compounds are broadly classified into three major groups: terpenes, nitrogen-containing compounds, and phenolic compounds. researchgate.net

p-Coumaryl alcohol 4-O-glucoside belongs to the phenolic compound class. Phenolic compounds are synthesized through the phenylpropanoid pathway, a complex metabolic route that converts the amino acid L-phenylalanine into a variety of essential molecules. researchgate.netoeno-one.eu p-Coumaryl alcohol, the aglycone (non-sugar) part of p-coumaryl alcohol 4-O-glucoside, is a key intermediate product of this pathway. wikipedia.org The biosynthesis of these secondary metabolites is intricately linked to primary metabolic pathways, such as the shikimic acid pathway, which provides the initial precursors. researchgate.net The study of compounds like p-coumaryl alcohol 4-O-glucoside provides insight into the complex biochemical machinery that plants use to adapt and thrive.

Significance as a Monolignol Glucoside in Lignin (B12514952) Biosynthesis

Lignin is a complex aromatic polymer that provides structural rigidity to the secondary cell walls of vascular plants, enables water transport, and acts as a barrier against microbial attack. researchgate.netnih.gov It is formed primarily from the oxidative polymerization of three main monolignols: p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol. nih.gov These monolignols are synthesized in the plant cell's cytosol but must be transported to the apoplast (the space outside the cell membrane) for polymerization into the lignin structure. nih.gov

A significant challenge in this process is that monolignols themselves are relatively unstable and can be toxic to the cell. nih.gov Plants have evolved a mechanism to address this by converting the monolignols into their glycosylated forms. nih.gov The attachment of a glucose molecule, a process known as glucosylation, creates a monolignol glucoside. In the case of p-coumaryl alcohol, this results in the formation of p-coumaryl alcohol 4-O-glucoside. This glycosylated form is more stable, less toxic, and more water-soluble, facilitating its safe storage and transport from the cytosol to the cell wall. nih.govrug.nl Once at the site of lignification, the glycosidic bond is cleaved by enzymes, releasing the p-coumaryl alcohol monolignol for polymerization. smolecule.com Therefore, p-coumaryl alcohol 4-O-glucoside functions as a critical transport and storage form of a primary lignin precursor. nih.gov

Research Overview and Current Perspectives on Glucosylated Phenolic Compounds

Glucosylated phenolic compounds, or phenolic glycosides, are widely distributed throughout the plant kingdom and have become a major focus of scientific research. nih.gov The process of glycosylation—attaching a sugar moiety to a phenolic aglycone—is recognized as a key natural strategy for modifying the properties of these compounds. polyphenols-site.com Research consistently shows that glycosylation can significantly enhance the water solubility, stability, and bioavailability of polyphenols, which are often limited by their poor solubility. rug.nlpolyphenols-site.com

Current research employs advanced bioengineering techniques to produce novel phenolic glycosides. polyphenols-site.com The use of specific enzymes, particularly UDP-glucosyltransferases (UGTs), allows for precise and efficient glucosylation of a wide range of phenolic substrates. nih.govresearchgate.net Scientists are harnessing microbial systems, such as engineered E. coli, to create "cell factories" for the biotransformation of readily available substrates into valuable glucosides. researchgate.netresearchgate.net This approach is seen as a promising strategy for the large-scale, cost-effective production of these compounds. polyphenols-site.comresearchgate.net Studies have demonstrated that manipulating glycosylation patterns can lead to the creation of new compounds with enhanced or novel biological activities, such as improved anti-inflammatory properties compared to existing glucosidic drugs. researchgate.net The ongoing exploration of these glucosylated molecules holds significant potential for developing new agents for various applications. polyphenols-site.comresearchgate.net

Data Tables

Table 1: Chemical Properties of p-Coumaryl alcohol 4-O-glucoside

This table details the key chemical identifiers and computed properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₀O₇ | nih.govsigmaaldrich.com |

| Molar Mass | 312.31 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 120442-73-1 | nih.govsigmaaldrich.com |

| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]phenoxy]oxane-3,4,5-triol | nih.gov |

| InChI Key | CRVXJSNSTGEXDX-HHMSBIESSA-N | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

Table 2: Key Enzymes in the Biosynthesis of p-Coumaryl Alcohol

This table outlines the primary enzymes involved in the conversion of L-tyrosine to p-coumaryl alcohol, a critical precursor pathway.

| Enzyme | Abbreviation | Function | Source |

| Tyrosine Ammonia (B1221849) Lyase | TAL | Converts L-tyrosine to p-coumaric acid. | researchgate.net |

| p-Coumarate-CoA Ligase | 4CL | Activates p-coumaric acid by attaching Coenzyme A. | researchgate.netresearchgate.net |

| Cinnamoyl-CoA Reductase | CCR | Reduces p-coumaroyl-CoA to p-coumaraldehyde (B1217632). | researchgate.netresearchgate.net |

| Cinnamyl Alcohol Dehydrogenase | CAD | Reduces p-coumaraldehyde to p-coumaryl alcohol. | researchgate.net |

Table 3: Effects of Glycosylation on Phenolic Compounds

This table provides a general overview of how the addition of a glucose molecule affects the physicochemical properties of a phenolic compound.

| Property | Aglycone (e.g., p-Coumaryl alcohol) | Glucoside (e.g., p-Coumaryl alcohol 4-O-glucoside) | Source |

| Water Solubility | Low | High | smolecule.compolyphenols-site.com |

| Chemical Stability | Lower | Higher | rug.nlpolyphenols-site.com |

| Bioavailability | Often limited | Generally increased | polyphenols-site.comresearchgate.net |

| Toxicity in vivo (Plant) | Potentially toxic | Reduced toxicity | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-3-hydroxyprop-1-enyl]phenoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O7/c16-7-1-2-9-3-5-10(6-4-9)21-15-14(20)13(19)12(18)11(8-17)22-15/h1-6,11-20H,7-8H2/b2-1+/t11-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRVXJSNSTGEXDX-HHMSBIESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CCO)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120442-73-1 | |

| Record name | p-Coumaryl alcohol 4-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120442731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-COUMARYL ALCOHOL 4-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S84482DTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Regulatory Mechanisms

Integration within the General Phenylpropanoid Pathway

The biosynthesis of p-coumaryl alcohol, the aglycone of p-coumaryl alcohol 4-O-glucoside, is a key branch of the general phenylpropanoid pathway. wikipedia.orgbiosynth.com This fundamental pathway is responsible for the synthesis of a vast array of plant secondary metabolites, including flavonoids, stilbenes, and the lignin (B12514952) monomers. rsc.orgrsc.org The journey begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the sequential action of three key enzymes. rsc.orgnih.govwikipedia.org

The initial step is catalyzed by phenylalanine ammonia (B1221849) lyase (PAL) , which deaminates L-phenylalanine to form cinnamic acid. wikipedia.orgnih.gov Subsequently, cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid at the C4 position of the aromatic ring to produce p-coumaric acid. nih.govwikipedia.org The final enzyme in this central sequence is 4-coumarate:CoA ligase (4CL) , which activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. nih.govwikipedia.orgresearchgate.net

From the central intermediate p-coumaroyl-CoA, the pathway branches towards the synthesis of monolignols. The conversion of p-coumaroyl-CoA to p-coumaryl alcohol involves a two-step reduction process. First, cinnamoyl-CoA reductase (CCR) catalyzes the reduction of p-coumaroyl-CoA to p-coumaraldehyde (B1217632). researchgate.netpurdue.edu Following this, cinnamyl alcohol dehydrogenase (CAD) reduces p-coumaraldehyde to p-coumaryl alcohol. researchgate.netpurdue.edu This p-coumaryl alcohol then serves as the direct substrate for the subsequent glycosylation step that yields p-coumaryl alcohol 4-O-glucoside.

Table 1: Key Enzymes in the Biosynthesis of p-Coumaryl Alcohol

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. |

| Cinnamoyl-CoA reductase | CCR | Converts p-coumaroyl-CoA to p-coumaraldehyde. |

| Cinnamyl alcohol dehydrogenase | CAD | Converts p-coumaraldehyde to p-coumaryl alcohol. |

Enzymatic Glycosylation: Role of UDP-Glycosyltransferases (UGTs) in 4-O-Glucosylation

The final step in the biosynthesis of p-coumaryl alcohol 4-O-glucoside is the attachment of a glucose molecule to the 4-hydroxyl group of p-coumaryl alcohol. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs) . nih.gov UGTs are a large and diverse family of enzymes that play a crucial role in the glycosylation of a wide variety of small molecules in plants, including flavonoids, hormones, and secondary metabolites. nih.govnih.gov This process of glycosylation can alter the solubility, stability, and biological activity of the aglycone. nih.gov

In the case of p-coumaryl alcohol 4-O-glucoside, a specific UGT utilizes uridine diphosphate (B83284) glucose (UDP-glucose) as the sugar donor, transferring the glucose moiety to the 4-hydroxyl group of p-coumaryl alcohol. While the specific UGTs responsible for the 4-O-glucosylation of p-coumaryl alcohol in all plant species have not been exhaustively characterized, research has identified UGTs with activity towards monolignols. For instance, studies have shown that certain UGTs can glucosylate monolignols, and the resulting glucosides, like coniferin (B30667) (the glucoside of coniferyl alcohol), are then transported. researchgate.net The transport of p-coumaryl alcohol glucoside has been observed in developing spruce xylem and tobacco BY-2 cells, suggesting a conserved mechanism for monolignol glucoside transport. researchgate.net

Transcriptional and Post-Translational Regulation of Biosynthetic Enzymes

The biosynthesis of phenylpropanoids, including p-coumaryl alcohol and its glucoside, is under tight regulatory control at multiple levels to ensure that the production of these compounds aligns with the developmental and environmental needs of the plant.

Transcriptional Regulation: The expression of genes encoding the biosynthetic enzymes of the phenylpropanoid pathway is regulated by a complex network of transcription factors. nih.gov These transcription factors bind to specific cis-regulatory elements in the promoter regions of the pathway genes, thereby activating or repressing their transcription. For example, MYB transcription factors are known to be key regulators of lignin biosynthesis, controlling the expression of genes such as PAL, C4H, and 4CL. nih.govnih.gov The promoters of many lignin biosynthetic genes contain AC elements, which are binding sites for R2R3-MYB transcription factors. nih.gov The coordinated expression of these genes is crucial for controlling the flux through the phenylpropanoid pathway.

Post-Translational Regulation: In addition to transcriptional control, the activity of the biosynthetic enzymes can be regulated at the post-translational level. This can involve mechanisms such as phosphorylation, protein-protein interactions, and protein degradation, which can rapidly modulate enzyme activity in response to internal and external cues. For example, the stability of PAL, the entry point enzyme of the phenylpropanoid pathway, can be regulated through proteolysis, providing a mechanism for feedback regulation. nih.gov Furthermore, scaffold proteins can play a role in coordinating the activities of sequential enzymes in a metabolic pathway, potentially enhancing catalytic efficiency and preventing the diffusion of intermediates. nih.gov While specific post-translational regulatory mechanisms for all enzymes leading to p-coumaryl alcohol 4-O-glucoside are not fully elucidated, the principles of post-translational control are fundamental to the regulation of metabolic pathways in plants.

Metabolic Engineering Approaches for p-Coumaryl Alcohol Production

The phenylpropanoid pathway is a target for metabolic engineering to produce valuable compounds, including biofuels and specialty chemicals. nih.govlbl.gov The production of p-coumaryl alcohol in microbial systems like Escherichia coli has been a significant focus of these efforts. nih.govresearchgate.net This involves the introduction of a heterologous biosynthetic pathway, often assembled from genes from different organisms, into a microbial host.

A common strategy involves expressing the genes for tyrosine ammonia lyase (TAL) , 4-coumarate:CoA ligase (4CL) , cinnamoyl-CoA reductase (CCR) , and alcohol dehydrogenase (ADH) in E. coli to convert L-tyrosine, an amino acid readily available in the host, into p-coumaryl alcohol. researchgate.net Researchers have successfully engineered E. coli to produce p-coumaryl alcohol, with efforts focused on optimizing enzyme selection and expression levels to improve titers. researchgate.netresearchgate.net For instance, combinatorial optimization of synthetic operons has been used to enhance the production of p-coumaryl alcohol. researchgate.net

Furthermore, metabolic engineering strategies have been employed to increase the production of p-coumaric acid, the precursor to p-coumaryl alcohol, in E. coli. nih.gov This often involves engineering the host's central metabolism to increase the supply of precursors like L-phenylalanine and cofactors such as NADPH. nih.gov These engineered strains can then serve as a platform for the production of a variety of phenylpropanoids, including p-coumaryl alcohol and its derivatives.

Metabolism and Deglucosylation Dynamics

Enzymatic Hydrolysis by Beta-Glucosidases (e.g., Coniferin (B30667) Beta-Glucosidases)

The hydrolysis of monolignol glucosides, including p-coumaryl alcohol 4-O-glucoside, is a critical control point in the lignification pathway. nih.govrecursosbioquimica.es This cleavage is performed by β-glucosidases (EC 3.2.1.21), enzymes that catalyze the hydrolysis of β-glycosidic bonds, releasing a terminal non-reducing glucosyl residue from various glycosides and oligosaccharides. nih.govmdpi.com In plants, these enzymes are involved in numerous physiological processes, including defense mechanisms, phytohormone activation, and, crucially, cell wall lignification. nih.govrecursosbioquimica.es

The appearance of β-glucosidase activity often correlates with the onset of lignification. nih.gov Studies in various plant species have identified specific β-glucosidases that act on monolignol glucosides. For instance, in Arabidopsis thaliana, two specific β-glucosidases, BGLU45 and BGLU46, have been identified as being involved in the lignification process. nih.govnih.gov These enzymes are phylogenetically related to coniferin β-glucosidases found in conifers like lodgepole pine (Pinus contorta). nih.govnih.gov While coniferin-specific β-glucosidases have been extensively studied in gymnosperms, research in angiosperms has revealed enzymes with broader specificities that hydrolyze all three main monolignol glucosides: coniferin, syringin, and p-coumaryl alcohol 4-O-glucoside. nih.gov

The heterologous expression of Arabidopsis BGLU45 and BGLU46 has demonstrated their capacity to hydrolyze these monolignol glucosides. nih.gov This enzymatic action releases the free monolignols (coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol) from their glucosides, making them available for polymerization into the lignin (B12514952) structure within the cell wall. nih.govnih.gov

Kinetic Characterization and Substrate Specificity of Hydrolytic Enzymes

The efficiency and specificity of β-glucosidases are determined through kinetic studies, which characterize parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ). The Kₘ value, which represents the substrate concentration at half the maximum velocity, is a measure of the enzyme's affinity for a substrate; a lower Kₘ indicates higher affinity. nih.gov Generally, Kₘ values for natural substrates of β-glucosidases are 1 mM or lower. nih.gov

Studies on Arabidopsis enzymes BGLU45 and BGLU46 have revealed distinct substrate preferences. BGLU45 is highly specific for the three primary monolignol glucosides: coniferin, syringin, and p-coumaryl alcohol 4-O-β-d-glucoside. nih.gov In contrast, BGLU46 exhibits a broader substrate specificity but shows a preference for p-coumaryl alcohol 4-O-glucoside. nih.gov It can also hydrolyze other substrates such as coniferin, syringin, salicin, and arbutin. nih.gov

The kinetic properties of β-glucosidases can vary significantly. For example, a β-glucosidase isolated from Plumeria obtusa showed a Kₘ of 1.02 mM for its natural iridoid glucoside substrate and 5.04 mM for the artificial substrate p-nitrophenyl-β-D-glucoside (pNPG). nih.govpsu.edu While not specific to p-coumaryl alcohol 4-O-glucoside, these data illustrate the typical range of affinities and the common use of synthetic substrates for comparative analysis.

Table 1: Substrate Specificity of Select Plant β-Glucosidases

| Enzyme | Source Organism | Preferred Substrate(s) | Other Known Substrates |

|---|---|---|---|

| BGLU45 | Arabidopsis thaliana | Coniferin, Syringin, p-Coumaryl alcohol 4-O-glucoside | Highly specific to monolignol glucosides nih.gov |

| BGLU46 | Arabidopsis thaliana | p-Coumaryl alcohol 4-O-glucoside | Coniferin, Syringin, Salicin, Arbutin nih.gov |

| Cicer arietinum β-glucosidase | Chickpea | Coniferin | Other aromatic β-glucosides nih.gov |

| Glycine max β-glucosidase | Soybean | Coniferin, Syringin, Ferulic acid 4-O-β-d-glucoside | Not specified nih.gov |

Table 2: Example of Kinetic Parameters for a Plant β-Glucosidase Data from a β-glucosidase from Plumeria obtusa, provided for illustrative purposes of typical kinetic values.

| Substrate | Kₘ (mM) |

|---|---|

| Plumieride coumarate glucoside (Natural Substrate) | 1.02 ± 0.06 nih.govpsu.edu |

Physiological Role of Deglucosylation in Monolignol Release for Lignification

The deglucosylation of p-coumaryl alcohol 4-O-glucoside is a pivotal event that supplies the p-coumaryl alcohol monolignol for the synthesis of lignin. nih.govnih.gov Lignin is a complex, heterogeneous polymer derived from the oxidative polymerization of three main monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. researchgate.net These monolignols are synthesized in the cytoplasm and must be transported to the cell wall for polymerization. researchgate.net

It is proposed that monolignol glucosides, such as p-coumaryl alcohol 4-O-glucoside, serve as a storage and transport form for the monolignols. nih.gov This glucosylation increases their solubility and prevents premature or uncontrolled polymerization within the cytoplasm. Once transported to the vicinity of the cell wall, β-glucosidases, which are often localized in the cell wall or plasma membrane, hydrolyze the glucoside. nih.gov This releases the reactive monolignol aglycone precisely at the site of lignification. recursosbioquimica.esnih.gov

Transport Mechanisms and Intracellular Trafficking

Identification of Membrane Transporters Involved in Monolignol Glucoside Movement

The transport of monolignol glucosides, including p-coumaryl alcohol 4-O-glucoside, across cellular membranes is a critical step in the lignification process. nih.gov While passive diffusion has been considered, evidence increasingly supports the involvement of specific membrane transporters. core.ac.ukresearchgate.netnih.gov

ATP-binding cassette (ABC) transporters have been identified as key players in the movement of various secondary metabolites in plants. oup.commdpi.com Specifically, some ABC-like transporters are implicated in the transport of lignin (B12514952) precursors across both the plasma and vacuolar membranes. nih.gov For instance, research in Arabidopsis has pointed to the involvement of ABCG subfamily members in transporting p-coumaryl alcohol. core.ac.uknih.govuzh.ch While direct evidence for a p-coumaryl alcohol 4-O-glucoside specific ABC transporter is still emerging, studies on microsomal membranes from Arabidopsis leaves have shown transport activities for monolignol glucosides that are associated with ABC-like transporters. core.ac.uk However, it is important to note that experiments using microsomal vesicles from the developing xylem of some tree species have not found support for ABC transporter-mediated transport of monolignol glucosides, suggesting the involvement of other transporter types like secondary active transporters. diva-portal.org

Biochemical assays using membrane vesicles from Norway spruce have indicated a role for secondary active transporters, such as those from the Major Facilitator Superfamily (MFS) or the Multidrug and Toxin Extrusion (MATE) family, in the transport of monolignol glucosides. diva-portal.org Proteomic and co-expression analyses in the same study identified a list of candidate transporters for further investigation, including 13 ABC transporters, nine MFS transporters, and four MATE or other transporters. oup.com

Inhibition studies provide further insight into transporter specificity. The transport of p-glucocoumaryl alcohol can be significantly inhibited by coniferin (B30667), another monolignol glucoside, suggesting that the same transporter may recognize and move both compounds. nih.govresearchgate.net This indicates that the transporter has a degree of specificity for the phenyl group structure of these glucosides. nih.gov

| Transporter Family | Potential Substrate(s) | Supporting Evidence | Plant Species/Tissue |

|---|---|---|---|

| ABC Transporters (e.g., ABCG subfamily) | p-Coumaryl alcohol, Monolignol glucosides | Co-expression analysis, Transport assays in yeast, Inhibition studies. core.ac.uknih.govuzh.chcabidigitallibrary.org | Arabidopsis (roots, leaves), Norway spruce (developing xylem). core.ac.ukuzh.chdiva-portal.org |

| Major Facilitator Superfamily (MFS) | Monolignol glucosides | Proteomic and co-expression analyses. oup.comdiva-portal.org | Norway spruce (developing xylem). oup.comdiva-portal.org |

| Multidrug and Toxin Extrusion (MATE) | Monolignol glucosides | Proteomic and co-expression analyses. oup.comdiva-portal.org | Norway spruce (developing xylem). oup.comdiva-portal.org |

Role of Proton Gradients (H+-ATPases) and Vesicular Transport in Glucoside Delivery

A significant body of evidence points to the crucial role of proton gradients, established by H+-ATPases, in the transport of p-coumaryl alcohol 4-O-glucoside. nih.govresearchgate.net This mechanism involves secondary active transport, where the movement of the glucoside is coupled to the flow of protons down their electrochemical gradient. mdpi.comaatbio.com

Specifically, vacuolar-type H+-ATPases (V-ATPases) have been shown to energize the transport of monolignol glucosides. nih.govresearchgate.netresearchgate.net These proton pumps are located on the tonoplast (vacuolar membrane) and other endomembranes like the endoplasmic reticulum and Golgi apparatus. nih.govnih.gov By hydrolyzing ATP, V-ATPases pump protons into the lumen of these compartments, creating a proton motive force that drives the uptake of glucosides via a proton antiporter. nih.govnih.gov

Inhibitor studies have been instrumental in confirming this mechanism. The application of bafilomycin A1, a specific inhibitor of V-ATPase, severely inhibits the transport of p-glucocoumaryl alcohol into membrane vesicles. researchgate.net Similarly, proton gradient dissipators like ammonium (B1175870) chloride, gramicidin (B1672133) D, and nigericin (B1684572) also block this transport. researchgate.net Conversely, vanadate, an inhibitor of P-type ATPases including some ABC transporters, has no effect, further distinguishing this transport system. nih.govresearchgate.net

This proton-dependent transport into endomembrane compartments supports the hypothesis of vesicular transport. nih.govresearchgate.net It is proposed that monolignol glucosides like p-coumaryl alcohol 4-O-glucoside are loaded into secretory vesicles, which then move to the plasma membrane and deliver their contents to the cell wall via exocytosis. nih.govresearchgate.net

Biological Roles and Functional Significance in Plants

Precursor Pool for Lignin (B12514952) Polymerization and Cell Wall Deposition

p-Coumaryl alcohol 4-O-glucoside serves as a key transport and storage form of p-coumaryl alcohol, a primary precursor for the biosynthesis of lignin. Lignin is a complex polymer that is deposited in the cell walls of vascular plants, providing rigidity and impermeability. The process of lignification is crucial for the structural integrity of the plant and for the efficient transport of water and nutrients.

The biosynthesis of monolignols, including p-coumaryl alcohol, occurs in the cytoplasm. However, these molecules are toxic and have low solubility in their free form. To overcome this, plants glucosylate the monolignols, forming stable and soluble glucosides like p-coumaryl alcohol 4-O-glucoside. This glucosylation is catalyzed by UDP-glucose:monolignol glucosyltransferases.

Once synthesized, p-coumaryl alcohol 4-O-glucoside is transported from the cytoplasm to the apoplast, the space outside the cell membrane where lignification occurs. Evidence suggests that this transport is mediated by ATP-binding cassette (ABC) transporters. Upon reaching the cell wall, the glucose moiety is cleaved from p-coumaryl alcohol 4-O-glucoside by the action of β-glucosidases. This enzymatic hydrolysis releases the free p-coumaryl alcohol, making it available for oxidative polymerization into the lignin polymer. This process is catalyzed by peroxidases and laccases located in the cell wall.

The incorporation of p-coumaryl alcohol-derived p-hydroxyphenyl (H) units into the lignin polymer has significant effects on the structure and properties of lignin. Lignin rich in H-units is generally more condensed and less prone to degradation, which can have implications for both the plant's structural integrity and the industrial processing of plant biomass.

| Step | Description | Key Enzymes/Transporters | Location |

|---|---|---|---|

| 1. Synthesis | Glucosylation of p-coumaryl alcohol to form p-coumaryl alcohol 4-O-glucoside. | UDP-glucose:monolignol glucosyltransferases | Cytoplasm |

| 2. Transport | Movement of p-coumaryl alcohol 4-O-glucoside from the cytoplasm to the apoplast. | ABC transporters (putative) | Across the plasma membrane |

| 3. Hydrolysis | Cleavage of the glucose moiety to release free p-coumaryl alcohol. | β-glucosidases | Cell wall |

| 4. Polymerization | Oxidative polymerization of p-coumaryl alcohol into the lignin polymer. | Peroxidases, Laccases | Cell wall |

Contribution to Plant Structural Integrity and Mechanical Support

The deposition of lignin, derived from precursors like p-coumaryl alcohol 4-O-glucoside, is fundamental to the structural integrity and mechanical support of plants. Lignin reinforces the cell wall, providing compressive strength and stiffness to tissues such as xylem and sclerenchyma fibers. This reinforcement is essential for plants to grow upright and withstand physical stresses from the environment, such as wind and gravity.

The composition of the lignin polymer, including the proportion of H, G (guaiacyl), and S (syringyl) units, influences its structural properties. Lignin with a higher proportion of H-units, derived from p-coumaryl alcohol, tends to have a more condensed structure with a higher degree of cross-linking. This can contribute to increased rigidity and resistance to degradation. Therefore, the regulated supply of p-coumaryl alcohol 4-O-glucoside to the cell wall plays a critical role in determining the final architecture and mechanical properties of the plant body.

Involvement in Plant Stress Responses and Defense Mechanisms

Lignification is a well-established plant defense mechanism against a variety of biotic and abiotic stresses. The accumulation of lignin at sites of pathogen infection or wounding creates a physical barrier that is resistant to enzymatic degradation by pathogens, thereby impeding their spread. nih.govresearchgate.net The synthesis of monolignols and the expression of genes involved in the phenylpropanoid pathway are often upregulated in response to pathogen attack, wounding, and other environmental stressors. nih.gov

p-Coumaryl alcohol 4-O-glucoside, as a transportable and stored precursor of a key lignin monomer, is integral to this defense response. Upon perception of a stress signal, the plant can mobilize these stored glucosides to the affected tissues. There, the release of p-coumaryl alcohol through hydrolysis allows for rapid, localized lignification, reinforcing the cell wall and containing the stressor. This rapid defense response is crucial for plant survival.

Furthermore, some studies suggest that monolignol glucosides themselves may have direct roles in plant defense, although this area requires further research. The accumulation of these compounds in the vacuole could serve as a pre-formed defense that can be quickly activated upon cellular damage. nih.govresearchgate.net

Interplay with Other Phenylpropanoid-Derived Metabolites and Pathways

The biosynthesis of p-coumaryl alcohol 4-O-glucoside is deeply embedded within the broader phenylpropanoid pathway, a central metabolic network in plants that produces a vast array of secondary metabolites. This pathway gives rise to not only lignin precursors but also to flavonoids, coumarins, stilbenes, and other phenolic compounds that play critical roles in plant development, signaling, and defense. rsc.org

The synthesis of p-coumaryl alcohol begins with the deamination of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. This intermediate can then be channeled towards various branches of the phenylpropanoid pathway. The commitment to monolignol biosynthesis involves the conversion of p-coumaric acid to p-coumaroyl-CoA, which is then reduced to p-coumaryl alcohol. The subsequent glucosylation to p-coumaryl alcohol 4-O-glucoside represents a key regulatory step, controlling the flux of this monolignol towards lignification or storage.

Advanced Analytical Methodologies in P Coumaryl Alcohol 4 O Glucoside Research

Chromatographic Separations (e.g., HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the isolation and quantification of p-coumaryl alcohol 4-O-glucoside from plant extracts and in vitro reaction mixtures. The method's high resolution allows for the separation of the target glucoside from a complex mixture of other phenolic compounds, including its aglycone, p-coumaryl alcohol, and other related phenylpropanoid glycosides.

Typically, reversed-phase HPLC is employed, utilizing a C18 column. The separation is achieved by gradient elution, where the mobile phase composition is gradually changed. A common mobile phase system consists of two solvents: an aqueous solution, often acidified with formic acid or acetic acid to improve peak shape and resolution, and an organic solvent, such as methanol (B129727) or acetonitrile. The gradient starts with a high proportion of the aqueous solvent, gradually increasing the organic solvent concentration to elute more hydrophobic compounds.

Detection is most commonly performed using a Diode-Array Detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification. For higher sensitivity and selectivity, HPLC systems are often coupled with mass spectrometry (HPLC-MS) or an Evaporative Light Scattering Detector (ELSD). sigmaaldrich.comscientificlabs.co.uk Purity assessments of commercial standards are frequently reported using LC/MS-ELSD. sigmaaldrich.comfishersci.comsigmaaldrich.com

Table 1: Representative HPLC Conditions for the Analysis of Phenylpropanoid Glucosides

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 mm x 100 mm, 1.7 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for eluting hydrophobic compounds. |

| Flow Rate | 0.2 - 0.4 mL/min | Controls the speed of separation. |

| Elution | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Detection | DAD (280 nm, 320 nm), MS, ELSD | Quantification and identification based on UV absorbance, mass-to-charge ratio, or light scattering. |

This table presents a generalized set of conditions; specific parameters must be optimized for each application.

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for the definitive structural elucidation of p-coumaryl alcohol 4-O-glucoside and for its quantitative analysis.

Mass Spectrometry (MS) is crucial for confirming the molecular weight and fragmentation pattern of the compound. When coupled with HPLC (LC-MS), it provides a powerful tool for identifying the compound in complex mixtures. Electrospray ionization (ESI) is a common ionization technique used for this class of compounds. In positive ion mode, the protonated molecule [M+H]⁺ is observed, while in negative mode, the deprotonated molecule [M-H]⁻ is seen. Tandem mass spectrometry (MS/MS or MS²) experiments involve fragmenting the precursor ion to generate a characteristic fragmentation pattern that confirms the structure. For p-coumaryl alcohol 4-O-glucoside (C₁₅H₂₀O₇, Molecular Weight: 312.31 g/mol ), a key fragmentation involves the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the p-coumaryl alcohol aglycone (m/z 151) and the loss of the glucose moiety (162 Da). nih.govnih.gov

Table 2: Experimental Mass Spectrometry Data for p-Coumaryl Alcohol 4-O-Glucoside

| Parameter | Value | Source |

|---|---|---|

| MS Level | MS2 | PubChem nih.gov |

| Precursor Ion Type | [M+H]⁺ | PubChem nih.gov |

| Precursor m/z | 313.12817 | PubChem nih.gov |

| Ionization Mode | Positive ESI | PubChem nih.gov |

| Key Fragment (aglycone) | ~151 | Inferred from cleavage of glycosidic bond |

Data sourced from the PubChem database, entry CID 5280847. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are used to assign all proton and carbon signals and to confirm the connectivity of the atoms, including the position of the glycosidic linkage. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the p-substituted benzene (B151609) ring, the vinylic protons of the propenyl side chain, the methylene (B1212753) protons of the alcohol group, and the protons of the glucose unit, including the anomeric proton whose chemical shift and coupling constant confirm the β-configuration of the glycosidic bond. beilstein-archives.org The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly vital for confirming the linkage between the anomeric proton of the glucose and the 4-position oxygen of the p-coumaryl alcohol. beilstein-archives.org

In Vitro Enzymatic Assays for Characterization of Biosynthetic and Hydrolytic Activities

In vitro enzymatic assays are fundamental for identifying and characterizing the enzymes involved in the metabolism of p-coumaryl alcohol 4-O-glucoside. These assays allow researchers to determine enzyme kinetics, substrate specificity, and optimal reaction conditions.

Biosynthesis: The formation of p-coumaryl alcohol 4-O-glucoside from p-coumaryl alcohol is catalyzed by UDP-dependent glycosyltransferases (UGTs). An in vitro assay to characterize a UGT would typically involve incubating the recombinant enzyme with the substrates p-coumaryl alcohol and UDP-glucose. The reaction progress can be monitored by quantifying the formation of the product, p-coumaryl alcohol 4-O-glucoside, over time using HPLC. smolecule.com

Hydrolysis: The cleavage of the glycosidic bond in p-coumaryl alcohol 4-O-glucoside, releasing p-coumaryl alcohol and glucose, is catalyzed by β-glucosidases. nih.gov Assays for these enzymes involve incubating the enzyme with the glucoside substrate. The hydrolytic activity can be measured by monitoring the decrease in the substrate or the increase in the aglycone product (p-coumaryl alcohol) via HPLC. Several β-glucosidases have been identified that show activity towards monolignol glucosides. For instance, in Arabidopsis thaliana, the enzyme BGLU46 has been shown to prefer p-coumaryl alcohol glucoside as its substrate. nih.gov

Table 3: Enzymes Involved in the Metabolism of p-Coumaryl Alcohol 4-O-Glucoside

| Metabolic Process | Enzyme Class | Substrates | Product | Analytical Method |

|---|---|---|---|---|

| Biosynthesis | UDP-Glycosyltransferase (UGT) | p-Coumaryl alcohol, UDP-glucose | p-Coumaryl alcohol 4-O-glucoside, UDP | HPLC |

| Hydrolysis | β-Glucosidase (e.g., BGLU46) | p-Coumaryl alcohol 4-O-glucoside, H₂O | p-Coumaryl alcohol, Glucose | HPLC |

Radioisotope Labeling and Tracing Studies in Metabolic Flux Analysis

Radioisotope labeling studies are powerful tools for tracing the metabolic fate of p-coumaryl alcohol 4-O-glucoside within a biological system, providing insights into metabolic flux and the interconnectedness of biochemical pathways.

In a typical experiment, a precursor molecule is synthesized with a radioactive isotope, such as Carbon-14 (¹⁴C) or Tritium (³H). For instance, ¹⁴C-labeled L-phenylalanine, a primary precursor in the phenylpropanoid pathway, can be supplied to plant tissues or cell cultures. wikipedia.orgwikipedia.org Over time, the plant's metabolic machinery incorporates the radiolabel into a series of downstream compounds.

To study the flux through p-coumaryl alcohol 4-O-glucoside, plant tissues are harvested at various time points after the administration of the radiolabeled precursor. The metabolites are then extracted, and the phenolic fraction is separated using techniques like HPLC. The radioactivity of the collected fractions corresponding to p-coumaryl alcohol, its glucoside, and other related metabolites (like lignin) is measured using a scintillation counter. By tracking the appearance and disappearance of the radiolabel in these different compounds over time, researchers can map the flow of carbon through the pathway and determine the relative rates of synthesis, transport, storage, and incorporation of p-coumaryl alcohol 4-O-glucoside into polymers like lignin (B12514952). nih.gov Such tracer experiments have been crucial in establishing the role of monolignol glucosides as potential storage and transport forms of monolignols. nih.gov

Table 4: Outline of a Hypothetical Radioisotope Tracing Experiment

| Component | Description |

|---|---|

| Radiolabeled Precursor | [¹⁴C]-L-Phenylalanine or [¹⁴C]-p-Coumaric acid |

| Biological System | Plant stem segments, cell suspension cultures |

| Incubation Period | Time course (e.g., 0, 2, 6, 12, 24 hours) |

| Methodology | 1. Administration of the radiolabeled precursor. 2. Metabolite extraction at each time point. 3. Separation of compounds via HPLC. 4. Quantification of radioactivity in HPLC fractions corresponding to p-coumaryl alcohol, its glucoside, and lignin. |

| Objective | To determine the metabolic flux from the precursor through p-coumaryl alcohol 4-O-glucoside to downstream products. |

Synthetic and Biotechnological Approaches to P Coumaryl Alcohol 4 O Glucoside

The production of p-coumaryl alcohol 4-O-glucoside and its aglycone, p-coumaryl alcohol, has been a subject of significant interest in biotechnology. Research has focused on developing sustainable and efficient methods for their synthesis, moving from traditional chemical methods to more environmentally friendly chemo-enzymatic and microbial approaches. These strategies aim to harness the specificity and efficiency of enzymes and engineered microorganisms to produce these valuable compounds.

Future Research Avenues and Methodological Advancements

Elucidation of Uncharacterized Biosynthetic and Metabolic Enzymes

The biosynthesis of p-coumaryl alcohol 4-O-glucoside is a crucial branch of the broader phenylpropanoid pathway, which is responsible for producing a vast array of plant secondary metabolites. While the core pathway leading to the synthesis of the aglycone, p-coumaryl alcohol, is well-established, significant gaps remain in our understanding of the specific enzymes that catalyze its glucosylation and subsequent metabolic fate. Future research is critically needed to fully characterize these enzymes to enable precise manipulation of metabolic fluxes.

The conversion of p-coumaryl alcohol to its glucoside is catalyzed by UDP-glycosyltransferases (UGTs). In Arabidopsis thaliana, members of the UGT72E and UGT72B subfamilies have been shown to glycosylate monolignols, the class of compounds to which p-coumaryl alcohol belongs nih.gov. However, the specific UGTs responsible for glycosylating p-coumaryl alcohol in vivo across different plant species and tissues are not fully identified. A key research avenue is the systematic screening and characterization of candidate UGTs to determine their substrate specificity, kinetic properties, and expression patterns. For instance, some glucosyltransferases exhibit unusual specificity, such as preferring the (Z)-isomer of monolignols over the more common (E)-isomer, adding another layer of complexity to the pathway oup.com. A comprehensive understanding will require isolating these enzymes and performing detailed in vitro assays.

Conversely, the de-glucosylation of p-coumaryl alcohol 4-O-glucoside is accomplished by β-glucosidases (BGLUs), which release the free p-coumaryl alcohol for polymerization into lignin (B12514952) or for other metabolic purposes. These enzymes are critical for mobilizing the stored glucoside. Studies in Arabidopsis have identified BGLU45 and BGLU46 as having an affinity for monolignol glucosides, with knockout mutants showing a significant increase in coniferin (B30667) (the glucoside of coniferyl alcohol) content nih.govnih.gov. However, their specific activity on p-coumaryl alcohol 4-O-glucoside and the roles of other BGLU family members are less clear. In pear, several PbBGLU genes are thought to be involved in the hydrolysis of monolignol glucosides during lignin synthesis in stone cells genbreedpublisher.comresearchgate.net. Future work must focus on identifying and characterizing the full complement of BGLUs that act on p-coumaryl alcohol 4-O-glucoside in various plants, determining their subcellular localization (e.g., cell wall, vacuole), and understanding how their activity is regulated.

Table 1: Key Enzyme Families in p-Coumaryl alcohol 4-O-glucoside Metabolism

| Enzyme Family | Reaction | Known Examples / Homologs | Research Gap |

|---|---|---|---|

| UDP-glycosyltransferases (UGTs) | p-coumaryl alcohol + UDP-glucose → p-coumaryl alcohol 4-O-glucoside + UDP | UGT72 family (e.g., UGT72E1, UGT72E2, UGT72E3 in Arabidopsis) | Identification of specific enzymes responsible for in vivo glucosylation of p-coumaryl alcohol across different species. |

| β-glucosidases (BGLUs) | p-coumaryl alcohol 4-O-glucoside + H₂O → p-coumaryl alcohol + glucose | BGLU45, BGLU46 in Arabidopsis; PbBGLU1, PbBGLU15, PbBGLU16 in Pear | Characterization of specific BGLUs that hydrolyze p-coumaryl alcohol 4-O-glucoside and their regulatory mechanisms. |

Comprehensive Characterization of Glucoside Transport Mechanisms

A fundamental question in cell wall biology is how monolignols and their glucosides are transported from their site of synthesis in the cytoplasm to their destinations in the vacuole for storage or the cell wall for polymerization. The transport of p-coumaryl alcohol 4-O-glucoside is a key unresolved part of this puzzle nih.gov. Glycosylation increases the water solubility and stability of monolignols, making them suitable for transport and storage researchgate.net.

Evidence suggests that multiple, distinct transport mechanisms are involved. ATP-binding cassette (ABC) transporters are strongly implicated. Studies have shown that vacuolar vesicles selectively transport monolignol 4-O-glucosides in an ATP-dependent manner, a process inhibited by vanadate, a characteristic inhibitor of ABC transporters nih.gov. This points to a role for ABC transporters in sequestering glucosides like p-coumaryl alcohol 4-O-glucoside into the vacuole for storage nih.govroyalsocietypublishing.org. In Arabidopsis, the ABCG family of transporters is a prime candidate, with AtABCG29 identified as a transporter of the aglycone p-coumaryl alcohol, highlighting the family's role in monolignol transport core.ac.ukresearchgate.netcumbria.ac.uk. However, the specific ABC transporters responsible for moving the glucoside form into the vacuole remain to be definitively identified.

In addition to primary active transport by ABC proteins, there is growing evidence for the involvement of secondary active transporters, specifically proton antiporters energized by vacuolar-type H+-ATPases nih.govresearchgate.net. Transport assays using membrane vesicles from the differentiating xylem of poplar and Japanese cypress demonstrated proton gradient-dependent transport of p-glucocoumaryl alcohol into the tonoplast and other endomembrane compartments nih.gov. This transport was inhibited by coniferin, suggesting a shared transporter for different monolignol glucosides nih.govresearchgate.net. This mechanism, which appears conserved across woody plants, may be crucial for loading secretory vesicles that deliver monolignol glucosides toward the cell wall nih.govresearchgate.net. Future research must focus on the molecular identification of these H+-antiporters, likely from the MATE (Multidrug and Toxic Compound Extrusion) or MFS (Major Facilitator Superfamily) families, and elucidating how their activity is coordinated with ABC transporters to regulate the flux of p-coumaryl alcohol 4-O-glucoside within the cell nih.gov.

Targeted Genetic Manipulation for Altering Plant Cell Wall Composition and Properties

Altering the composition of lignin is a major goal in biotechnology, particularly for improving the efficiency of biofuel production and the digestibility of forage crops researchgate.netrepec.org. p-Coumaryl alcohol gives rise to the p-hydroxyphenyl (H) units in the lignin polymer. As H-lignin is less cross-linked and more easily degraded than guaiacyl (G) and syringyl (S) lignin, increasing the proportion of H-units is a key target for genetic engineering. p-Coumaryl alcohol 4-O-glucoside is a central intermediate in this process.

Future research will likely focus on more sophisticated genetic manipulations. This could involve:

Targeting multiple genes simultaneously using CRISPR/Cas9 to create specific lignin structures. For example, knocking out p-COUMAROYL-CoA:MONOLIGNOL TRANSFERASE 1 (ZmPMT1) in maize alters lignin structure and improves its suitability for biorefining osti.govnih.govresearchgate.net.

Editing the promoter regions of genes like 4-coumarate:CoA ligase (4CL) or the UGTs that produce p-coumaryl alcohol 4-O-glucoside to fine-tune their expression levels rather than knocking them out completely google.com.

Overexpressing the β-glucosidases that specifically release p-coumaryl alcohol at the cell wall to potentially increase its incorporation into lignin.

These strategies, guided by systems biology models, will allow for the rational design of plants with cell walls tailored for specific industrial applications, leveraging the central role of p-coumaryl alcohol and its glucoside.

Exploration of Novel Physiological and Ecological Roles

While the primary and most studied role of p-coumaryl alcohol 4-O-glucoside is as a stored precursor for lignin biosynthesis, it is likely involved in other physiological and ecological functions. The phenylpropanoid pathway is a rich source of compounds used in plant defense and signaling, and future research should explore the broader roles of this specific glucoside.

One promising area is its function as a transportable intermediate for other specialized metabolites. p-Coumaryl alcohol itself is a precursor for compounds like chavicol, stilbenoids, and coumarins wikipedia.org. The glucosylated form, being more stable and mobile, could serve as a key transport molecule, delivering the p-coumaryl moiety to specific cells or tissues where it is converted into these other defensive or signaling compounds.

Table 2: Compound Names Mentioned in This Article

| Compound Name | Class / Role |

|---|---|

| p-Coumaryl alcohol | Monolignol, Lignin Precursor |

| p-Coumaryl alcohol 4-O-glucoside | Monolignol Glucoside |

| Coniferyl alcohol | Monolignol, Lignin Precursor |

| Sinapyl alcohol | Monolignol, Lignin Precursor |

| Coniferin | Monolignol Glucoside |

| Syringin | Monolignol Glucoside |

| Lignin | Cell Wall Polymer |

| p-Coumaric acid | Phenylpropanoid Intermediate |

| p-Coumaroyl-CoA | Phenylpropanoid Intermediate |

| Caffeoyl Shikimate Esterase (CSE) | Enzyme |

| p-Coumaroyl-CoA 3′-hydroxylase (C3′H) | Enzyme |

| 4-coumarate:CoA ligase (4CL) | Enzyme |

| UDP-glucose | Sugar Donor |

| Glucose | Monosaccharide |

| Chavicol | Phenylpropene |

| Stilbenoids | Class of Phenolic Compounds |

| Coumarins | Class of Phenolic Compounds |

Q & A

Basic Research Questions

Q. How can p-coumaryl alcohol 4-O-glucoside be extracted and identified from plant tissues?

- Methodology :

- Extraction : Use polar solvents (e.g., methanol/water mixtures) under mild acidic conditions to preserve glycosidic bonds. Centrifugation or filtration removes debris .

- Identification : Employ LC-MS (Liquid Chromatography-Mass Spectrometry) with electrospray ionization (ESI) for accurate mass determination (exact mass: 312.12 Da) . Confirm structure via NMR, focusing on β-D-glucopyranosyl anomeric proton signals (δ ~4.8 ppm) and trans-coumaryl alcohol doublet signals (δ ~6.3–7.5 ppm) .

- Validation : Compare retention times and fragmentation patterns with synthetic standards or databases (e.g., PubChem CID 329824890) .

Q. What analytical techniques are recommended for structural elucidation of p-coumaryl alcohol 4-O-glucoside?

- Methodology :

- NMR Spectroscopy : Use 1D/2D NMR (e.g., H, C, HSQC, HMBC) to resolve the β-D-glucoside linkage (C1′–O–C4 coupling) and trans-hydroxycinnamyl alcohol geometry .

- X-ray Crystallography : If crystalline derivatives are obtainable, resolve the stereochemistry of the glucoside moiety .

- Computational Modeling : Compare experimental data (e.g., SMILES string:

OC\C=C\c1ccc(O[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)cc1) with density functional theory (DFT)-optimized structures .

Advanced Research Questions

Q. How can enzymatic hydrolysis of p-coumaryl alcohol 4-O-glucoside be optimized for studying aglycone release?

- Methodology :

- Enzyme Selection : Use β-glucosidases (e.g., GH3-family BcpE2) with confirmed activity against the compound (Km = 0.5 mM, Vmax = 120 µmol/min/mg) .

- Kinetic Assays : Perform pH-activity profiling (optimal range: pH 5.0–6.5) and thermal stability tests (20–40°C) to determine ideal reaction conditions .

- Product Analysis : Monitor aglycone release via HPLC-UV (λ = 280 nm) or LC-MS/MS for quantification .

Q. What experimental designs are suitable for investigating the role of p-coumaryl alcohol 4-O-glucoside in lignin biosynthesis?

- Methodology :

- Isotopic Labeling : Feed C-labeled glucose or phenylalanine to plant tissues to track incorporation into monolignol glucosides .

- Genetic Knockouts : Use CRISPR/Cas9 to silence UGT72E2 (a glycosyltransferase responsible for monolignol glucosidation) in Arabidopsis and compare lignin composition via thioacidolysis .

- Metabolic Flux Analysis : Apply H NMR or mass isotopomer profiling to quantify flux through the phenylpropanoid pathway .

Q. How can contradictory data on glycosylation efficiency of p-coumaryl alcohol be resolved?

- Methodology :

- Enzyme-Substrate Specificity Assays : Test recombinant UGT72E2 against competing substrates (e.g., coniferyl/sinapyl alcohols) using UDP-glucose as a co-substrate .

- Inhibition Studies : Evaluate IC values for competitive inhibitors (e.g., 4-MUG) to identify interference in glucosylation assays .

- Tissue-Specific Profiling : Use laser-capture microdissection to analyze glycoside accumulation in specific cell types (e.g., xylem vs. parenchyma) .

Q. What strategies improve the stability of p-coumaryl alcohol 4-O-glucoside during long-term storage?

- Methodology :

- Lyophilization : Store as a lyophilized powder at −20°C in amber vials to prevent photodegradation .

- Buffered Solutions : Dissolve in 20% DMSO or ethanol/water (1:1) with 0.1% ascorbic acid to suppress oxidation .

- Stability Monitoring : Use accelerated stability testing (40°C/75% RH) and track degradation via LC-ELSD (evaporative light scattering detection) .

Q. How can researchers quantify trace levels of p-coumaryl alcohol 4-O-glucoside in complex biological matrices?

- Methodology :

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to remove interfering phenolics .

- Sensitivity Enhancement : Derivatize with dansyl chloride or use MRM (multiple reaction monitoring) in LC-MS/MS for sub-ng/mL detection limits .

- Internal Standards : Spike with deuterated analogs (e.g., -p-coumaryl alcohol glucoside) to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.